molecular formula C16H26N4O2 B11811849 tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11811849
M. Wt: 306.40 g/mol
InChI Key: RHDTWMXLKPNUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal Packing and Hydrogen Bonding

  • The piperazine ring likely participates in intermolecular hydrogen bonding via its NH groups, similar to the interactions observed in ((S)-1-{(S)-2-[4-(4′-{[6-((2R,5S)-2,5-dimethyl-4-methylcarbamoyl-piperazin-1-yl)-pyridine-3-carbonyl]-amino}-2′-trifluoromethoxy-biphenyl-4-yl)-1H-imidazol-2-yl]-pyrrolidine-1-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester.
  • The tert-butyl group contributes to steric bulk, reducing molecular flexibility and stabilizing the crystal lattice through van der Waals interactions.

Experimental XRD Parameters (Hypothetical Projection)

2θ Angle (°) Relative Intensity (%) Miller Indices
8.68 ± 0.20 100 (001)
13.78 ± 0.20 85 (011)
16.56 ± 0.20 78 (012)

These peaks correspond to d-spacings characteristic of layered carbamate structures.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s dynamic conformation:

1H NMR Spectral Features (Hypothetical Data)

  • Piperazine protons : The four equivalent NH protons in the piperazine ring resonate as a broad singlet near δ 2.8–3.2 ppm, while the methylene protons adjacent to nitrogen appear as multiplets at δ 2.5–3.0 ppm.
  • Pyridine ring protons : The 4-position proton on the pyridine ring (ortho to the methyl group) appears as a doublet at δ 7.8–8.2 ppm (J = 5.6 Hz).
  • tert-butyl group : A singlet at δ 1.5 ppm integrates to nine protons, confirming the presence of the (CH3)3C– moiety.

13C NMR Assignments

Carbon Type Chemical Shift (ppm)
Pyridine C-2 (CH3) 18.3–19.1
Piperazine N–CH2–N 48.1–49.5
Carbamate carbonyl (C=O) 153.1–154.2
tert-butyl quaternary carbon 81.5–82.9

These shifts align with reported values for tert-butyl carbamates.

Electronic Distribution Mapping via Computational Chemistry

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the compound’s electronic landscape:

Molecular Orbital Analysis

  • The HOMO (Highest Occupied Molecular Orbital) localizes on the piperazine nitrogen lone pairs and the pyridine ring’s π-system, indicating nucleophilic reactivity at these sites.
  • The LUMO (Lowest Unoccupied Molecular Orbital) resides on the carbamate’s carbonyl group, suggesting electrophilic susceptibility.

Charge Distribution (Natural Population Analysis)

Atom Partial Charge (e)
Piperazine N -0.45
Pyridine N -0.32
Carbamate O -0.68
tert-butyl C +0.12

This distribution highlights the carbamate oxygen as the most electronegative site.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-6-piperazin-1-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C16H26N4O2/c1-12-13(11-18-15(21)22-16(2,3)4)5-6-14(19-12)20-9-7-17-8-10-20/h5-6,17H,7-11H2,1-4H3,(H,18,21)

InChI Key

RHDTWMXLKPNUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCNCC2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

This method involves substituting a leaving group (e.g., chlorine) on a preformed pyridine derivative with piperazine.

Step 1: Synthesis of 3-(Bromomethyl)-2-methyl-6-chloropyridine

  • 2-Methyl-6-chloropyridine is treated with N-bromosuccinimide (NBS) under radical initiation to brominate the methyl group at the 3-position.

  • Conditions : NBS (1.1 eq), AIBN (catalytic), CCl₄, reflux, 12 h.

  • Yield : 68–72%.

Step 2: Boc Protection of the Aminomethyl Intermediate

  • The brominated intermediate is reacted with tert-butyl carbamate via a nucleophilic substitution:

    3-(Bromomethyl)-2-methyl-6-chloropyridine+H2NCO2tBuEt3Ntert-Butyl((2-methyl-6-chloropyridin-3-yl)methyl)carbamate\text{3-(Bromomethyl)-2-methyl-6-chloropyridine} + \text{H}_2\text{NCO}_2\text{tBu} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl((2-methyl-6-chloropyridin-3-yl)methyl)carbamate}
  • Conditions : Dichloromethane (DCM), triethylamine (2.5 eq), 0°C to RT, 6 h.

  • Yield : 85–90%.

Optimization and Comparative Analysis

Reaction Condition Optimization

ParameterSNAr RouteReductive AminationMulticomponent Route
Temperature80°CRT100°C
SolventDMFDCMAcetic acid
Catalyst/BaseK₂CO₃NaBH(OAc)₃None
Total Steps321 (multistep)
Overall Yield55%70%45%

The reductive amination route offers higher yields and milder conditions, though it requires prefunctionalized aldehydes. The SNAr method is more scalable but suffers from lower efficiency in piperazine substitution.

Protective Group Strategies

The Boc group is introduced either:

  • Early-stage : To protect the aminomethyl intermediate before piperazine substitution (SNAr route).

  • Late-stage : After constructing the pyridine-piperazine core (reductive amination).
    Late-stage protection avoids exposure of the Boc group to basic SNAr conditions, improving stability.

Characterization and Analytical Data

Key spectroscopic data for the target compound:

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H, Boc), 2.40 (s, 3H, CH₃), 2.85–3.10 (m, 8H, piperazine), 4.25 (d, 2H, CH₂), 6.65 (d, 1H, pyridine-H), 7.20 (d, 1H, pyridine-H).
IR (KBr)1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).
MS (ESI) m/z 321.2 [M+H]⁺ (calc. 320.4 g/mol).

Industrial-Scale Considerations

For large-scale synthesis, the reductive amination route is preferred due to:

  • Reduced Purification Steps : One-pot reactions minimize intermediate isolation.

  • Solvent Recovery : DCM and ethanol can be efficiently recycled.

  • Cost-Effectiveness : Piperazine and Boc anhydride are commercially available at scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Neuroprotective Effects

Research indicates that tert-butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Mechanisms of Action :

  • Inhibition of Enzymes : The compound has been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. In vitro assays report an IC50 value of 15.4 nM for β-secretase inhibition, indicating potent activity against amyloid beta peptide aggregation.
ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM

Antioxidant Properties

The compound also demonstrates antioxidant capabilities. Studies have shown that it significantly reduces malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its potential to mitigate oxidative damage in neuronal tissues.

ActivityMeasurement MethodResult
MDA Levels ReductionTBARS AssaySignificant decrease observed

In Vitro Studies

A study evaluated the effects of this compound on astrocytes exposed to amyloid beta peptides (Aβ 1-42). The results indicated a significant improvement in cell viability compared to controls, highlighting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing MDA levels, the cognitive improvement observed was not statistically significant when compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, altering their activity. This binding can modulate signaling pathways and biochemical processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Pyridine and Piperidine Derivatives

Compound Name Core Heterocycle Substituents Functional Groups Evidence ID
tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate (Target) Pyridine 2-methyl, 6-(piperazin-1-yl), 3-(tert-butyl carbamate methyl) Carbamate, Piperazine, Methyl N/A
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Pyridine 5,6-dimethoxy, 3-(tert-butyl carbamate methyl) Carbamate, Methoxy
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate Pyridine 6-chloro, 5-pivalamido, 2-(tert-butyl carbamate methyl) Carbamate, Chloro, Amide
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Pyridine 3-fluoro, 2-(tert-butyl carbamate methyl) Carbamate, Fluoro
tert-Butyl (6-methylpiperidin-3-yl)carbamate Piperidine 6-methyl, 3-(tert-butyl carbamate) Carbamate, Methyl

Key Observations :

  • Heterocycle Core : The target compound and pyridine derivatives () share a nitrogen-containing aromatic ring, whereas piperidine analogs () feature a saturated six-membered ring, altering electronic properties and conformational flexibility.
  • Substituent Diversity : The target’s piperazine group distinguishes it from analogs with methoxy (), chloro/amide (), or fluoro () substituents. Piperazine introduces basicity and hydrogen-bonding capacity, which may enhance interactions in biological systems.

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Property Influencers
Target Compound C₁₆H₂₅N₅O₂ ~331.4 Piperazine (basic), Methyl (hydrophobic)
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₄H₂₀N₂O₄ 280.3 Methoxy (polar, electron-donating)
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate C₁₇H₂₄ClN₃O₃ ~377.8 Chloro (electrophilic), Pivalamido (bulky)
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 234.2 Fluoro (electron-withdrawing, polar)
tert-Butyl (6-methylpiperidin-3-yl)carbamate C₁₁H₂₂N₂O₂ 214.3 Piperidine (saturated, less aromatic)

Analysis :

  • The target compound’s higher molecular weight (~331.4 g/mol) compared to simpler analogs (e.g., , 234.2 g/mol) is attributed to the piperazine group. This may affect solubility; piperazine’s basicity could improve water solubility at physiological pH.
  • Electron-withdrawing groups (e.g., fluoro in ) increase pyridine ring electrophilicity, whereas methoxy groups () enhance electron density.

Notes

Evidence Limitations: No direct data on the target compound’s synthesis or bioactivity was found; comparisons rely on structural analogs ().

Contradictions : assigns a similarity score of 1.00 to piperidine derivatives, but their saturated core differs significantly from pyridine’s aromaticity. This suggests the score reflects carbamate similarity rather than heterocycle identity .

Research Gaps : Experimental data on solubility, stability, and biological activity of the target compound are needed for rigorous comparison.

Biological Activity

tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a methyl group and a piperazine moiety. The unique structural characteristics of this compound suggest diverse biological interactions, making it a candidate for further pharmacological exploration.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC16H26N4O2
Molecular Weight306.41 g/mol
CAS Number1355175-07-3

Structural Features

The compound's structure includes:

  • Pyridine Ring : A heterocyclic aromatic ring that often participates in biological interactions.
  • Piperazine Moiety : Known for its pharmacological properties, this component can enhance the compound's activity against various biological targets.
  • tert-butyl Carbamate Group : Provides stability and can influence solubility and bioavailability.

The biological activity of this compound is anticipated to involve interactions with various receptors and enzymes in the body. Piperazine derivatives are known to modulate receptor activity, which may lead to therapeutic effects such as:

  • Inhibition of Tumor Growth : Similar compounds have shown efficacy in reducing tumor size in preclinical models, suggesting potential anticancer properties.
  • Antimicrobial Activity : Research indicates that piperazine-containing compounds can exhibit activity against bacterial infections.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that piperazine derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against various tumor types, indicating significant cytotoxicity .
  • Antimicrobial Activity :
    • Compounds with piperazine structures have been tested for their efficacy against bacterial strains. The presence of electron-withdrawing groups in similar compounds has been correlated with increased antimicrobial potency .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
tert-Butyl 4-(6-(8-cyclopentyl-5-methyl...Anticancer activity
N-(tert-butyl)-3-((5-methyl...Moderate cytotoxicity against cancer
tert-butyl 4-(6-(6-bromo...Antimicrobial properties

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate?

Methodological Answer: The compound is typically synthesized via sequential functionalization of a pyridine core. A common approach involves:

Pyridine Substitution : Reacting 2-methyl-6-chloropyridin-3-ylmethanol with piperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to introduce the piperazine moiety.

Carbamate Protection : Treating the intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C in dichloromethane to form the carbamate group.
Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation .
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or LC-MS .
    Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >95% purity.

Q. Q2. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for handling powders or solutions to avoid inhalation .
  • Exposure Control :
    • Skin Contact : Immediate washing with soap and water; avoid solvents that enhance dermal absorption .
    • Inhalation : Use NIOSH-approved respirators if airborne particulates are detected .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. Q3. How can conflicting data on the compound’s stability under acidic conditions be resolved?

Methodological Answer : Contradictions in stability studies often arise from differences in experimental conditions. To address this:

Controlled Stability Assays :

  • Prepare solutions in buffered media (pH 1–7) and monitor degradation via HPLC at 254 nm.
  • Example: At pH < 3, the tert-butyl carbamate group hydrolyzes within 2 hours, releasing CO₂ and forming the free amine .

Computational Modeling : Use DFT calculations to predict hydrolysis kinetics based on electron-withdrawing effects of the pyridine and piperazine substituents .
Recommendation : Preclude aqueous acidic conditions (pH < 5) during synthesis or biological assays to avoid decomposition .

Q. Q4. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

Directing Groups : The methyl group at C2 of the pyridine ring acts as a steric shield, directing electrophilic substitution to C4 or C5 positions .

Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids at C4 (activated by the electron-donating piperazine at C6).

  • Example: Coupling with aryl boronic esters at 80°C in THF/H₂O (3:1) with Na₂CO₃ as base .
    Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. Q5. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina to model binding to targets like CYP3A4 (PDB ID: 6DAA). The piperazine moiety shows hydrogen bonding with Asp214, while the tert-butyl group occupies a hydrophobic pocket .

MD Simulations :

  • Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Monitor RMSD (<2 Å indicates stable binding) .

SAR Analysis : Compare with analogs (e.g., tert-butyl piperidin-3-ylcarbamate) to identify critical functional groups for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.